molecular formula C9H10BrNO2 B184441 N-(3-bromophenyl)-2-methoxyacetamide CAS No. 430463-83-5

N-(3-bromophenyl)-2-methoxyacetamide

Cat. No.: B184441
CAS No.: 430463-83-5
M. Wt: 244.08 g/mol
InChI Key: CWUFAQUGJVSSBQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-methoxyacetamide typically involves the reaction of 3-bromoaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromoaniline+methoxyacetyl chlorideThis compound+HCl\text{3-bromoaniline} + \text{methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+methoxyacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions with electrophiles.

    Nucleophilic Substitution: The methoxyacetamide group can be targeted by nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of the phenyl ring.

    Nucleophilic Substitution: Substituted derivatives of the methoxyacetamide group.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

N-(3-bromophenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromine atom and the methoxyacetamide group can form interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)propanamide: Similar structure but with a propanamide group instead of a methoxyacetamide group.

    N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Contains additional methoxy groups and a quinazoline scaffold.

Uniqueness

N-(3-bromophenyl)-2-methoxyacetamide is unique due to the presence of both a bromine atom and a methoxyacetamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFAQUGJVSSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358308
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430463-83-5
Record name N-(3-bromophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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